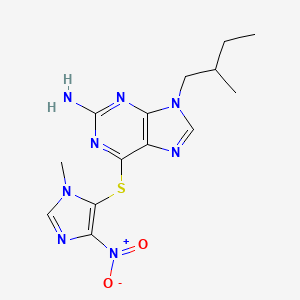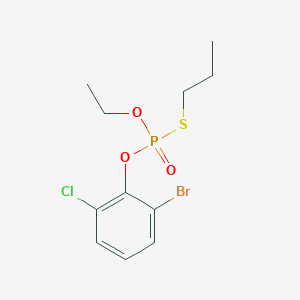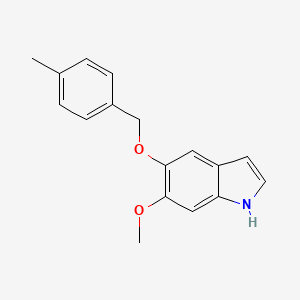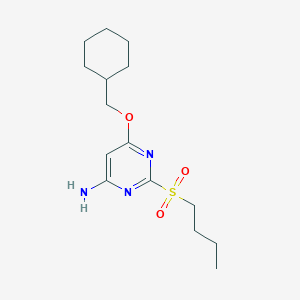
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a butylsulfonyl group at the 2-position, a cyclohexylmethoxy group at the 6-position, and an amine group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation using butylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced through an etherification reaction using cyclohexylmethanol and a suitable leaving group such as tosyl chloride.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the butylsulfonyl, cyclohexylmethoxy, or amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine depends on its specific application. In biological systems, it may exert its effects by:
Binding to Specific Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
Modulating Molecular Pathways: The compound may influence various molecular pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 2-(Ethylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 2-(Propylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
Uniqueness
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is unique due to the presence of the butylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can result in different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
651733-96-9 |
|---|---|
Molecular Formula |
C15H25N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O3S/c1-2-3-9-22(19,20)15-17-13(16)10-14(18-15)21-11-12-7-5-4-6-8-12/h10,12H,2-9,11H2,1H3,(H2,16,17,18) |
InChI Key |
ZAKXYNYWFRXIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NC(=CC(=N1)OCC2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


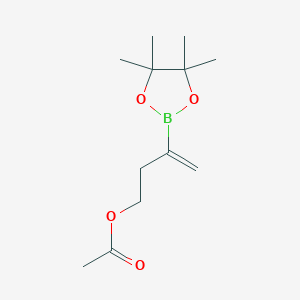
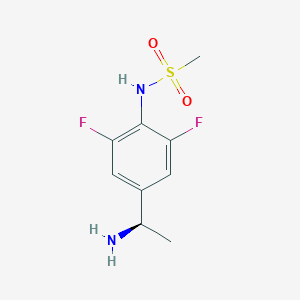
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
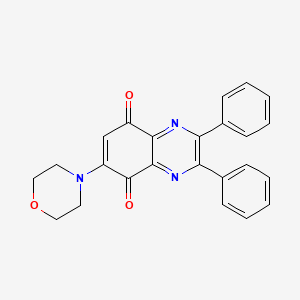
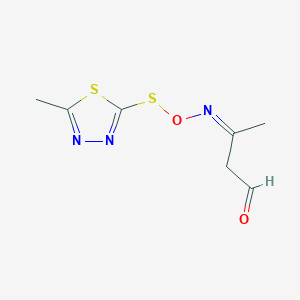
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)

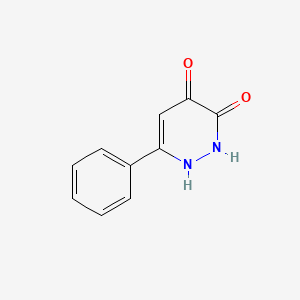
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
